molecular formula C15H25N3O2 B2969794 ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate CAS No. 1006320-24-6

ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate

Cat. No.: B2969794
CAS No.: 1006320-24-6
M. Wt: 279.384
InChI Key: XJVKCLIUUBFHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate (CAS: 1006320-24-6; molecular formula: C₁₄H₂₃N₃O₂) is a piperidine derivative functionalized with a pyrazole-methyl substituent and an ethyl ester group. The ethyl ester at position 4 of the piperidine enhances lipophilicity, which may improve membrane permeability in biological systems.

For example, ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (a structurally related compound) is prepared by reacting ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of organic bases . Similar methods involving coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed for piperidine-pyrazole hybrids, as seen in the synthesis of sulfonamide-linked piperidine derivatives .

Properties

IUPAC Name

ethyl 1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-4-18-11-14(12(3)16-18)10-17-8-6-13(7-9-17)15(19)20-5-2/h11,13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVKCLIUUBFHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN2CCC(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its activity.

The compound's molecular formula is C14H20N4O2C_{14}H_{20}N_4O_2 with a molecular weight of approximately 280.34 g/mol. The structure consists of a piperidine ring substituted with an ethyl and a pyrazole moiety, contributing to its biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including those related to this compound. For instance, derivatives containing the pyrazole ring have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Organisms
7b0.22 - 0.25Staphylococcus aureus
100.30Escherichia coli
130.40Pseudomonas aeruginosa

These compounds exhibited minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of related pyrazole compounds has been assessed using various assays, including DPPH radical scavenging tests. Compounds similar to this compound demonstrated considerable antioxidant activity, which is crucial for mitigating oxidative stress in biological systems .

Study on Pyrazole Derivatives

A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their antimicrobial and antioxidant properties. The findings revealed that certain derivatives exhibited potent activity against pathogenic bacteria, suggesting that modifications to the pyrazole structure can enhance these effects .

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of pyrazole derivatives in animal models. These studies indicated that compounds with similar structural features could reduce inflammation and exhibit neuroprotective effects, further supporting their therapeutic potential .

The proposed mechanisms for the biological activity of this compound involve inhibition of bacterial cell wall synthesis and disruption of cellular processes in pathogens. Additionally, antioxidant activity may stem from the ability to scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, case studies, or detailed research findings for the compound ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate. However, the search results do provide information regarding the chemical structure, properties, and related compounds.

Chemical Information:

  • PubChem CID: 19616923
  • Molecular Formula: C15H25N3O2
  • Molecular Weight: 279.38 g/mol
  • IUPAC Name: ethyl 1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperidine-4-carboxylate
  • Synonyms: Several synonyms are listed, including "ethyl 1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperidine-4-carboxylate" and "BBL040880" .

Related Compounds and Applications:

  • Methyl piperidine-4-carboxylate: This compound is used as a reactant for C-2 arylation of piperidines via transition metal-catalyzed C-H activation . It is also used in the synthesis of antitubercular agents, aminopyrazine inhibitors, and naphthyridine protein kinase D inhibitors .
  • Thiazole derivatives: Some thiazole-containing compounds have shown anticonvulsant activity . For example, one compound displayed the highest anticonvulsant properties and eliminated the tonic extensor phase, providing 100% protection .
  • Other pyrazole derivatives: Various pyrazole derivatives are mentioned, including one that acts as a phosphodiesterase inhibitor .
  • 4-Chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine : Information on this compound (CAS 1004451-77-7) can be inquired about .

Comparison with Similar Compounds

Table 1: Key Analogues and Their Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Differences Solubility/Stability Potential Applications
Target Compound (1006320-24-6) C₁₄H₂₃N₃O₂ 293.38 Pyrazole-methyl at N1 of piperidine; ethyl ester at C4 Moderate lipophilicity (logP ~2.5)* Enzyme inhibition, CNS targeting
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate (1006349-05-8) C₁₄H₂₃N₃O₂ 293.38 Methyl at pyrazole C5 (vs. C3 in target) Similar logP; altered steric effects Positional isomerism may affect receptor binding
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride (1779124-74-1) C₁₁H₁₈ClN₃O₂ 283.73 Pyrazole directly bonded to piperidine N1; no methyl linker High water solubility (hydrochloride salt) Ionic interactions in APIs or catalysts
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (956961-11-8) C₁₂H₁₇N₃O₄S 315.35 Sulfonyl linker; carboxylic acid at C3 Polar (logP ~1.2); pH-dependent solubility Enzyme inhibition (e.g., carbonic anhydrase)
Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate (1007344-02-6) C₁₉H₂₃F₃N₆O₂ 436.42 Pyrimidine-pyrazole hybrid; trifluoromethyl group High hydrophobicity (logP ~3.8) Anticancer or antiviral agents

*Estimated via analogous compounds in .

Key Research Findings

Bioactivity : Piperidine-pyrazole hybrids, including the target compound, are explored as enzyme inhibitors. For instance, sulfonamide-linked analogs (e.g., ) exhibit carbonic anhydrase inhibition (IC₅₀: 10–50 nM) due to sulfonyl interactions with zinc-active sites .

Synthetic Utility : The ethyl ester group in the target compound serves as a precursor for hydrazide derivatives, which are intermediates in antitubercular or antimalarial drug candidates .

Positional Isomerism : The 3-methyl vs. 5-methyl pyrazole substitution ( vs. target compound) impacts steric hindrance and π-π stacking, altering binding affinities to kinases or GPCRs .

Solubility Modulation : Hydrochloride salts (e.g., ) enhance aqueous solubility, making them suitable for parenteral formulations, while trifluoromethyl groups () improve metabolic stability .

Q & A

Basic Research Questions

Q. What are the key strategies for optimizing the synthesis of ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate?

  • Methodology :

  • Stepwise Functionalization : Use a modular approach to assemble the pyrazole and piperidine moieties separately before coupling. For example, pyrazole intermediates can be synthesized via cyclocondensation of hydrazines with β-ketoesters, followed by alkylation (e.g., methyl or ethyl groups) at specific positions .
  • Catalytic Efficiency : Optimize coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) using palladium catalysts. Adjust ligand systems (e.g., XPhos) and solvent polarity (e.g., DMF or DMSO) to enhance cross-coupling yields .
  • Reaction Monitoring : Employ TLC with UV visualization or inline IR spectroscopy to track intermediates and minimize side products .

Q. How can researchers address challenges in purifying intermediates during multi-step synthesis?

  • Methodology :

  • Dry-Load Purification : Use Celite as a solid support for crude reaction mixtures to improve silica gel column efficiency during flash chromatography .
  • Solvent Gradient Optimization : For polar intermediates, employ gradients of cyclohexane/ethyl acetate (0–25% ethyl acetate over 20 column volumes) to resolve structurally similar impurities .
  • Recrystallization : Identify optimal solvent pairs (e.g., dichloromethane/hexane) for recrystallizing hygroscopic intermediates, ensuring minimal water uptake .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Analysis : Assign peaks using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions. For example, the piperidine methylene protons typically appear as a multiplet at δ 2.3–3.0 ppm, while pyrazole protons resonate at δ 7.5–8.0 ppm .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the ester carbonyl and pyrazole N-H groups) .
  • Mass Spectrometry : Use high-resolution MS (HRMS-EI) to confirm molecular weight (e.g., [M+^+] at m/z 238.0962) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the biological activity of derivatives?

  • Methodology :

  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, the electron-withdrawing ester group may enhance binding to biological targets like kinases .
  • Molecular Docking : Simulate interactions with receptor sites (e.g., GABAA_A receptors) using software like AutoDock Vina. Focus on the piperidine ring’s conformational flexibility and pyrazole’s π-π stacking potential .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity data to design optimized analogs .

Q. How should researchers resolve contradictory data in reaction yields across studies?

  • Methodology :

  • Controlled Variable Testing : Replicate reactions under reported conditions (e.g., K2_2CO3_3 in DMSO vs. DBU in THF) to isolate solvent/base effects .
  • Hygroscopicity Mitigation : Address discrepancies caused by water-sensitive intermediates by using molecular sieves or anhydrous solvents .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) influencing yield variability .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Methodology :

  • pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC-UV .
  • Metabolic Profiling : Use liver microsomes or S9 fractions to identify major metabolites (e.g., ester hydrolysis to the carboxylic acid) .
  • Thermal Analysis : Perform DSC/TGA to determine decomposition temperatures and assess shelf-life stability .

Q. How can researchers elucidate structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with variations in the pyrazole (e.g., 3-methyl vs. 3-ethyl) and piperidine (e.g., carboxylate vs. amide) moieties .
  • Biological Screening : Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase) or cell viability models (e.g., cancer cell lines) to identify pharmacophores .
  • Crystallographic Overlays : Compare bound conformations in protein-ligand complexes to map critical binding interactions (e.g., hydrophobic pockets accommodating the ethyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.